N1-(2-PHENYLETHYL)BENZENE-1,2-DIAMINE
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Overview
Description
N1-(2-Phenylethyl)benzene-1,2-diamine is an organic compound characterized by the presence of a phenylethyl group attached to a benzene-1,2-diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Phenylethyl)benzene-1,2-diamine can be achieved through several methods. One common approach involves the reaction of benzene-1,2-diamine with 2-phenylethyl bromide under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-Phenylethyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N1-(2-Phenylethyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its cytotoxic properties against certain cancer cell lines.
Industry: Utilized in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which N1-(2-Phenylethyl)benzene-1,2-diamine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways can vary depending on the specific application, but molecular docking studies have shown its potential to interact with targets involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N1-(1-Phenylethyl)benzene-1,4-diamine
- N1,N1-Dimethyl-1-phenylethane-1,2-diamine
Uniqueness
N1-(2-Phenylethyl)benzene-1,2-diamine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different binding affinities and selectivity, making it a valuable compound for targeted applications.
Properties
Molecular Formula |
C14H16N2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-N-(2-phenylethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C14H16N2/c15-13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h1-9,16H,10-11,15H2 |
InChI Key |
UMCDLQOIKZOKNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC=CC=C2N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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